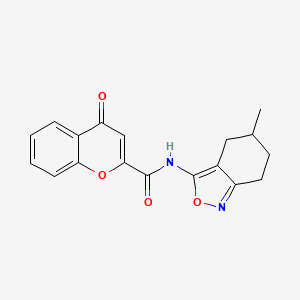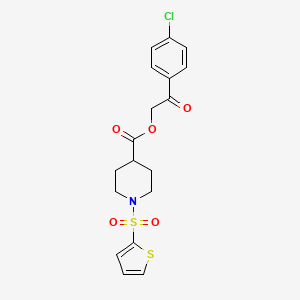![molecular formula C23H25NO5 B12206387 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12206387.png)
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a benzofuran ring, and a dipropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting with the preparation of the benzodioxole and benzofuran intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one include:
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
Polynitroaromatic compounds: Utilized in various synthetic applications.
Fluoxetine related compounds: Investigated for their pharmacological properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H25NO5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C23H25NO5/c1-3-9-24(10-4-2)13-17-18(25)7-6-16-22(26)21(29-23(16)17)12-15-5-8-19-20(11-15)28-14-27-19/h5-8,11-12,25H,3-4,9-10,13-14H2,1-2H3/b21-12- |
InChI Key |
CBABSOFYVGGRAR-MTJSOVHGSA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[4-(2-Ethoxyphenyl)piperazinyl]sulfonyl}chromen-2-one](/img/structure/B12206312.png)
![N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12206313.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate](/img/structure/B12206321.png)
![2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B12206325.png)
amine](/img/structure/B12206333.png)
![2-(4-chlorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12206338.png)

![3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperidine](/img/structure/B12206355.png)
![N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12206357.png)
![N-[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B12206360.png)
![(4-Fluorophenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B12206377.png)
![2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide](/img/structure/B12206383.png)

![Diethyl 2,2'-[(6-methylpyrimidine-2,4-diyl)disulfanediyl]diacetate](/img/structure/B12206401.png)
